molecular formula C11H8N2OS B1180064 2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol CAS No. 133688-82-1

2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol

Cat. No.: B1180064
CAS No.: 133688-82-1
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Description

2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol is a heterocyclic compound featuring a benzothiazole core substituted with a pyrrole ring at the 2-position and a hydroxyl group at the 6-position. The benzothiazole scaffold is known for its diverse biological and material applications, including fluorescence properties and enzyme inhibition.

Properties

CAS No.

133688-82-1

Molecular Formula

C11H8N2OS

Synonyms

6-Benzothiazolol,2-(1H-pyrrol-2-yl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol with structurally related benzothiazole derivatives, focusing on substituents, molecular properties, and functional implications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
This compound Pyrrole (2-position), -OH (6-position) C₁₁H₈N₂OS 216.26 Aromatic pyrrole enhances π-π stacking; hydroxyl group improves solubility.
2-[(1E,3E)-4-[6-(Methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol Pyridinyl-butadienyl chain (2-position) C₁₇H₁₅N₃OS 317.39 Extended conjugation for fluorescence; used as a tau tracer in Alzheimer’s research.
2-(4-Aminophenyl)-1,3-benzothiazol-6-ol 4-Aminophenyl (2-position) C₁₃H₁₀N₂OS 242.30 Amino group increases polarity; potential for covalent binding via -NH₂.
2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-ol 4-Methylaminophenyl (2-position) C₁₄H₁₂N₂OS 256.33 Methylamino group enhances lipophilicity; likely improved blood-brain barrier penetration.
2-(Dimethylamino)-1,3-benzothiazol-6-ol Dimethylamino (2-position) C₉H₁₀N₂OS 194.25 Strong electron-donating group; potential for pH-dependent solubility.
Flutemetamol F-18 3-Fluoro-4-(methylamino)phenyl (2-position) C₁₄H₁₁¹⁸FN₂OS 273.32 (with ¹⁸F isotope) Radiolabeled for PET imaging; fluorine-18 enables diagnostic applications.

Key Structural and Functional Differences

Substituent Effects on Electronic Properties The pyrrole group in the target compound provides aromaticity and moderate electron-donating effects, which may stabilize charge-transfer interactions in photophysical applications .

Impact on Solubility and Bioavailability The hydroxyl group at the 6-position (common to all compounds) increases hydrophilicity, but this is counterbalanced by hydrophobic substituents (e.g., pyridinyl-butadienyl in ’s compound). Dimethylamino derivatives () exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Applications in Research

  • Flutemetamol F-18 () is a radiotracer for Alzheimer’s disease imaging, leveraging fluorine-18’s positron emission properties.
  • Pyridinyl-butadienyl analogs () are optimized for tau protein binding, highlighting the role of extended conjugation in target selectivity .

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